
2-(2-Iodophenyl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1-methylindole typically involves the iodination of a precursor compound. One common method is the radical cyclization of 2-iodoaryl allenyl amines, which involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another approach involves the coupling of 2-iodoaniline with aromatic aldehydes, followed by cyclization to form the indole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1-methylindole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, IBX, mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(2-Iodophenyl)-1-methylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with sigma-1 receptors, which play a role in stress response and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenyl isothiocyanate: Another iodine-containing compound with applications in organic synthesis and pharmaceuticals.
2-Iodophenol: Used in the synthesis of various heterocycles and as a precursor for other iodinated compounds.
2-Iodobenzoic acid: Commonly used as a precursor for mild oxidants like IBX and Dess-Martin periodinane.
Uniqueness
2-(2-Iodophenyl)-1-methylindole is unique due to its indole structure combined with an iodine-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H12IN |
|---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
2-(2-iodophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12IN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
InChI Key |
DULNSWJBXCTEIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


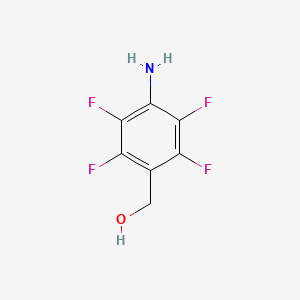
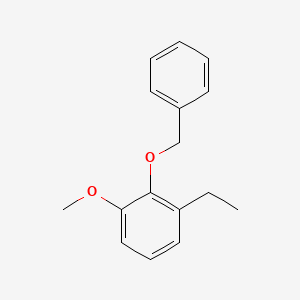
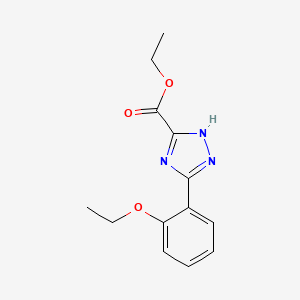
![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)

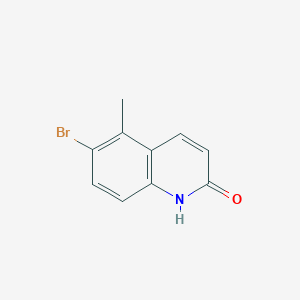
![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
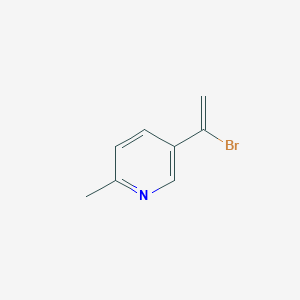
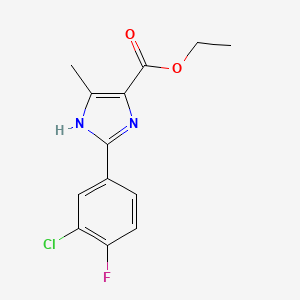
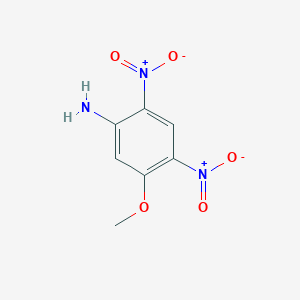
![tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
